![molecular formula C10H20N2O B13151214 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol](/img/structure/B13151214.png)
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-{2-azabicyclo[211]hexan-5-yl}-3-methylbutan-2-ol is a complex organic compound featuring a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the use of photochemical reactions and subsequent derivatization steps are likely to be scaled up for larger production .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Cl2, Br2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action for 4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: A key structural motif found in a number of synthetic compounds that are inhibitors of rho-associated protein kinase.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: A related compound used in similar applications.
Uniqueness
4-Amino-2-{2-azabicyclo[2.1.1]hexan-5-yl}-3-methylbutan-2-ol is unique due to its specific bicyclic structure and the presence of both amino and hydroxyl functional groups. This combination of features makes it a versatile building block for various chemical and biological applications.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
4-amino-2-(2-azabicyclo[2.1.1]hexan-5-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C10H20N2O/c1-6(4-11)10(2,13)9-7-3-8(9)12-5-7/h6-9,12-13H,3-5,11H2,1-2H3 |
Clave InChI |
ZZMNHZGDWOXLMQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C(C)(C1C2CC1NC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


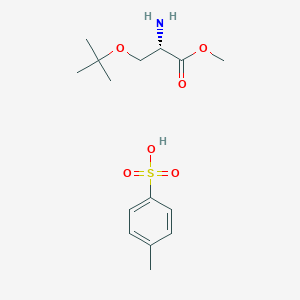
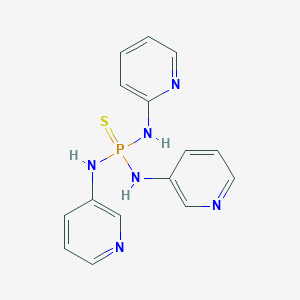
![6-bromo-1-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13151140.png)
![4-Methyl-3-oxa-5-azatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),4,10,12-pentaen-7-amine](/img/structure/B13151148.png)
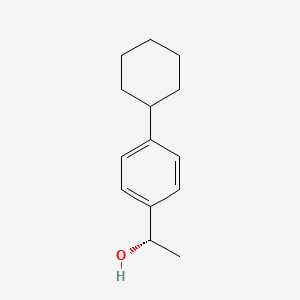
![7-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B13151159.png)
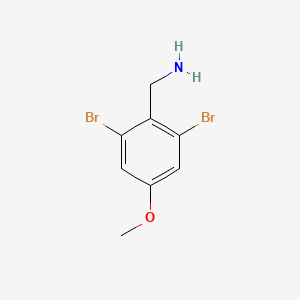
![1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13151169.png)
![N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methyl}cyclopentanamine](/img/structure/B13151170.png)
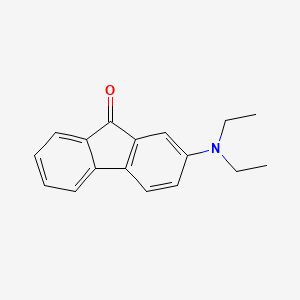

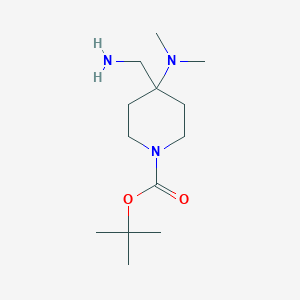

![3-Phenyl-9-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151205.png)
